Citric acid monohydrate

Catalog No.
S561921
CAS No.
5949-29-1
M.F
C6H8O7.H2O
C6H8O7.H2O
HOOCCH2C(OH)(COOH)CH2COOH.H2O
C6H10O8
M. Wt
210.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citric acid monohydrate

CAS Number

5949-29-1

Product Name

Citric acid monohydrate

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate

Molecular Formula

C6H8O7.H2O
C6H8O7.H2O
HOOCCH2C(OH)(COOH)CH2COOH.H2O
C6H10O8

Molecular Weight

210.14 g/mol

InChI

InChI=1S/C6H8O7.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2

InChI Key

YASYEJJMZJALEJ-UHFFFAOYSA-N

SMILES

Array

solubility

Solubility in water, g/100ml at 20Â °C: 59.2

Synonyms

Anhydrous Citric Acid, Citrate, Citric Acid, Citric Acid Monohydrate, Citric Acid, Anhydrous, Uralyt U

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O

The exact mass of the compound Citric acid monohydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, g/100ml at 20 °c: 59.2. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids - Citrates. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Citric acid monohydrate (CAS 5949-29-1) is a fundamental tricarboxylic acid excipient and chelating agent containing one molecule of water of crystallization, equating to approximately 8.6% water by weight. Widely utilized in pharmaceutical formulations, food chemistry, and advanced material synthesis, it serves as a critical pH modifier and buffer. For procurement and material selection, the precise hydration state is paramount; the monohydrate form exhibits distinct thermodynamic properties, dissolution kinetics, and hygroscopic behaviors compared to its anhydrous counterpart, directly dictating its suitability for specific manufacturing environments and formulation types [1].

Substituting citric acid monohydrate with anhydrous citric acid or generic citrate salts frequently leads to formulation failures and processing bottlenecks. Anhydrous citric acid is highly hygroscopic in ambient environments, actively absorbing moisture at relative humidities above 50% to convert into the monohydrate, which causes severe caking and weight inconsistencies during storage[1]. Conversely, the monohydrate contains bound water that is liberated at elevated temperatures (above 71 °C), potentially degrading moisture-sensitive active pharmaceutical ingredients (APIs) or prematurely triggering reactions in dry effervescent blends[2]. Consequently, the choice between forms strictly depends on the thermal limits of the manufacturing process and the ambient humidity of the supply chain.

Amorphous Stability and Lyophilization Processing

The amorphous stability of citric acid is heavily dependent on its hydration state. Citric acid monohydrate exhibits a drastically lower glass transition temperature compared to the anhydrous form [1].

Evidence DimensionGlass transition temperature (Tg)
Target Compound Data-25 °C (Monohydrate)
Comparator Or Baseline11 °C (Anhydrous)
Quantified Difference36 °C reduction in Tg due to bound water
ConditionsAmorphous state thermal analysis

This low Tg makes the monohydrate form highly prone to crystallization from the amorphous state, requiring strict sub-zero temperature control during lyophilization (freeze-drying) processes.

Deliquescence and Ambient Moisture Resistance

In solid-state storage, the monohydrate form demonstrates superior resistance to deliquescence under high-humidity conditions compared to the anhydrous baseline, which begins absorbing moisture at lower humidity levels [1].

Evidence DimensionDeliquescence point (Critical Relative Humidity)
Target Compound Data78% RH
Comparator Or Baseline75% RH (Anhydrous)
Quantified Difference3% higher absolute RH tolerance before phase transition to solution
Conditions25 °C isothermal storage conditions

Procurement teams can store the monohydrate form more reliably in standard warehouse conditions without the aggressive caking and moisture-barrier packaging required for the anhydrous form.

Thermal Stability and Melt Processing Limitations

Thermal processing of citric acid forms reveals distinct operational windows. The monohydrate undergoes dehydration at significantly lower temperatures than the melting point of the anhydrous form [1].

Evidence DimensionThermal transition onset
Target Compound DataDehydration onset at 71 °C
Comparator Or BaselineMelting point at 153 °C (Anhydrous)
Quantified Difference82 °C lower thermal transition threshold
ConditionsDifferential Scanning Calorimetry (DSC) at 4 K/min heating rate

Formulators using hot-melt extrusion or high-heat drying must avoid the monohydrate to prevent the release of bound water, which can act as an unintended plasticizer or degrade sensitive APIs.

Aqueous Crystallization and Process Boundaries

For industrial scale-up involving aqueous solutions, the thermodynamic stability of the two forms flips at a precise temperature threshold, dictating which polymorph precipitates during manufacturing [1].

Evidence DimensionThermodynamic stability in aqueous solution
Target Compound DataStable below 36.6 °C
Comparator Or BaselineAnhydrous stable above 36.6 °C
Quantified DifferenceAbsolute phase boundary at 36.6 °C
ConditionsAqueous solution crystallization / wet granulation

Manufacturers performing wet granulation or liquid cooling must strictly maintain process temperatures below 36.6 °C to ensure the consistent yield of the monohydrate form without mixed-polymorph impurities.

Aqueous Liquid Formulations and Syrups

Because the bound water does not interfere with liquid bases, citric acid monohydrate is the preferred, cost-effective acidulant and buffer for liquid pharmaceuticals and beverages, offering rapid dissolution without the exothermic heat of solution issues sometimes associated with anhydrous powders.

Deep Eutectic Solvents (DES) for Botanical Extraction

Citric acid monohydrate is utilized as a hydrogen bond acceptor in DES (e.g., paired with choline chloride), where its specific hydration state modifies the viscosity, surface tension, and melting point of the solvent mixture, optimizing it for extracting hydrophilic components [1].

Low-Temperature Wet Granulation

In pharmaceutical tableting, the monohydrate form is selected for wet granulation processes operating strictly below 36 °C, where its high flowability and stable hydration state prevent unpredictable moisture uptake during manufacturing [2].

Physical Description

White solid; Slightly deliquescent; [ICSC] White crystals; [Sigma-Aldrich MSDS]
SLIGHTLY DELIQUESCENT WHITE CRYSTALS.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

210.03756727 Da

Monoisotopic Mass

210.03756727 Da

Heavy Atom Count

14

Density

1.5 g/cm³

LogP

-1.72

Decomposition

175Â °C

Melting Point

135Â °C

UNII

2968PHW8QP

GHS Hazard Statements

Aggregated GHS information provided by 1092 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 101 of 1092 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 991 of 1092 companies with hazard statement code(s):;
H315 (19.17%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.03%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Citric Acid Monohydrate is a tricarboxylic acid found in citrus fruits. Citric acid is used as an excipient in pharmaceutical preparations due to its antioxidant properties. It maintains stability of active ingredients and is used as a preservative. It is also used as an acidulant to control pH and acts as an anticoagulant by chelating calcium in blood.

MeSH Pharmacological Classification

Anticoagulants

Pictograms

Irritant

Irritant

Other CAS

5949-29-1

Wikipedia

Citric acid monohydrate

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023

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